molecular formula C19H19N3O3S B12171485 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B12171485
M. Wt: 369.4 g/mol
InChI Key: MXWVLIJANYZEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a pyrimidine ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethylformamide, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines .

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid: Similar structure but lacks the methoxyphenyl group.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring and a different functional group.

    1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol: Features a pyrimidine ring and a pyrazole ring

Uniqueness

The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide lies in its combination of a furan ring, a pyrimidine ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-12-10-13(2)21-19(20-12)26-11-14-8-9-17(25-14)18(23)22-15-6-4-5-7-16(15)24-3/h4-10H,11H2,1-3H3,(H,22,23)

InChI Key

MXWVLIJANYZEAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.